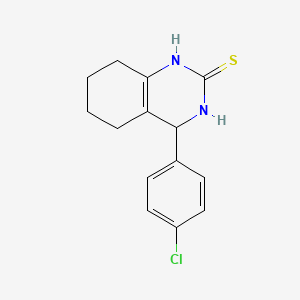
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione is a heterocyclic compound that contains a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst to form the intermediate, which is then treated with thiourea to yield the target compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has potential as an antimicrobial and antitumor agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl isothiocyanate
- 4-chlorophenyl azide
- Bis(4-chlorophenyl) sulfone
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65331-18-2 |
|---|---|
Molecular Formula |
C14H15ClN2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H15ClN2S/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h5-8,13H,1-4H2,(H2,16,17,18) |
InChI Key |
TYMISZFTILCCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(NC(=S)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















